2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline
Descripción
The compound 2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline (CAS: 713087-01-5) is a heterocyclic aromatic amine (HAA) featuring an imidazo[4,5-b]quinoxaline core. Its structure includes a 4-nitrophenyl group at position 2 and a tetrahydrofuran-2-ylmethyl substituent at position 1 (Figure 1).
The imidazo[4,5-b]quinoxaline scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as enzymes or DNA.
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-3-(oxolan-2-ylmethyl)imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c26-25(27)14-9-7-13(8-10-14)19-23-18-20(24(19)12-15-4-3-11-28-15)22-17-6-2-1-5-16(17)21-18/h1-2,5-10,15H,3-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOZKEQMWIZNMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline is a member of the imidazoquinoxaline family, which has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial efficacy. This article explores the biological activity of this compound through various studies, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazoquinoxaline core followed by functionalization with a nitrophenyl group and the tetrahydrofuran moiety. The structure is confirmed through spectroscopic techniques such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazoquinoxalines exhibit significant anticancer properties. For instance, compounds within this class have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.29 | |
| This compound | HepG2 | 0.51 | |
| This compound | A549 | 0.73 |
The anticancer activity of imidazoquinoxaline derivatives is attributed to their ability to inhibit key enzymes involved in cell proliferation and survival. Notably, they may act as inhibitors of topoisomerase II , leading to DNA damage in rapidly dividing cancer cells. Additionally, some studies suggest that these compounds can induce apoptosis through mitochondrial pathways.
Antimicrobial Activity
In addition to anticancer properties, imidazoquinoxaline derivatives have shown promising antimicrobial activity against various bacterial strains. Studies indicate that these compounds possess selective toxicity towards pathogenic bacteria while exhibiting minimal cytotoxicity towards human cells.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 15 |
Case Studies
Several case studies have highlighted the therapeutic potential of imidazoquinoxaline derivatives:
- Case Study on Anticancer Efficacy : A study conducted on a series of imidazoquinoxaline derivatives showed significant inhibition of tumor growth in xenograft models. The compound was administered at doses corresponding to its IC50 values observed in vitro.
- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial effects against multi-drug resistant strains of bacteria. The compound exhibited a synergistic effect when used in combination with traditional antibiotics, enhancing their efficacy.
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of imidazoquinoxaline derivatives, including the compound . Research indicates that these compounds can induce apoptosis in cancer cells, demonstrating significant cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazoquinoxaline have shown promising results in inhibiting tumor growth in vivo, suggesting potential as therapeutic agents for cancer treatment .
Table 1: Summary of Anti-Cancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| Other Derivative | U87 | 45.2 ± 13.0 | Cytotoxicity induction |
HIV-1 Protease Inhibition
The compound has also been investigated as a potential inhibitor of HIV-1 protease, a critical enzyme required for viral replication. Structure-based design approaches have led to the synthesis of derivatives that exhibit potent inhibitory activity against this enzyme, making them candidates for further development as antiviral agents. The incorporation of tetrahydrofuran moieties has been shown to enhance binding affinity and selectivity towards the protease active site .
Table 2: HIV-1 Protease Inhibitory Activity
| Compound | Ki (nM) | Antiviral IC50 (pM) |
|---|---|---|
| This compound | <1 | 86 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Table 3: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Cyclization | Reflux in DMF |
| Step 2 | Functionalization | Addition of tetrahydrofuran derivative |
Case Studies
Several case studies have documented the efficacy of imidazoquinoxaline derivatives in preclinical models:
Case Study 1: Anti-Cancer Efficacy
In a study involving MCF-7 breast cancer cells, treatment with a derivative of imidazoquinoxaline resulted in significant reductions in cell viability and increased apoptosis markers compared to control groups .
Case Study 2: HIV Inhibition
Another investigation demonstrated that a series of imidazoquinoxaline compounds exhibited strong inhibition of HIV-1 protease activity in vitro, showcasing their potential as antiviral therapeutics .
Análisis De Reacciones Químicas
Functionalization Reactions
The compound undergoes selective modifications at its reactive sites:
-
N-Alkylation/Acylation : The endocyclic nitrogen (N1) is alkylated using benzyl bromides or acylated with chlorides (e.g., acetyl chloride) in ethyl acetate, yielding derivatives with retained bioactivity .
-
Electrophilic Aromatic Substitution (EAS) : The electron-deficient nitrophenyl group directs electrophiles (e.g., NO₂⁺) to meta positions, though this reaction is limited by steric hindrance from the tetrahydrofuran-methyl group .
Example :
textN-Methylation: Compound + CH₃I → K₂CO₃, DMF, 60°C → 95% yield of N-methylated analog[6]
Reductive Transformations
The nitro group undergoes reduction to an amine under catalytic hydrogenation (H₂/Pd-C) or using SnCl₂/HCl, producing 2-(4-aminophenyl) derivatives. This step is critical for generating bioactive intermediates .
Key Data :
-
Catalytic Hydrogenation : 10% Pd/C, H₂ (1 atm), ethanol, 6 h → 88% yield .
-
Selectivity : Reduction occurs exclusively at the nitro group; the tetrahydrofuran and imidazole rings remain intact .
Ring-Opening and Rearrangement Reactions
-
Tetrahydrofuran Ring-Opening : Acidic conditions (HCl/MeOH, 70°C) cleave the tetrahydrofuran ring, forming a diol intermediate. This reaction is reversible under basic conditions.
-
Imidazole Ring Rearrangement : Thermal treatment (150°C, DMF) induces ring expansion to form triazoloquinoxalines, though this is less common for imidazo[4,5-b] systems .
Stability and Degradation
Comparación Con Compuestos Similares
Structural Analogs of Imidazo[4,5-b]Quinoxaline Derivatives
Several compounds share the imidazo[4,5-b]quinoxaline core but differ in substituents, influencing their physicochemical and biological properties (Table 1).
Table 1: Comparison of Imidazo[4,5-b]Quinoxaline Derivatives
Key Differences in Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-nitro group contrasts with amino or methyl groups in carcinogenic HAAs like MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), which are electron-donating and associated with genotoxicity .
- Solubility and Lipophilicity : The THF-methyl group in the target compound may enhance aqueous solubility compared to purely alkyl or aromatic substituents (e.g., tert-butylphenyl in ).
- Steric Effects : Bulky substituents like benzodioxin in or sulfonyl groups in could hinder binding to flat molecular targets, unlike the smaller nitro group in the target compound.
Comparison with Heterocyclic Aromatic Amines (HAAs) in Food Toxicology
HAAs such as MeIQx and PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are carcinogens formed during meat cooking . While structurally related to the target compound, these HAAs feature amino groups instead of nitro substituents (Table 2).
Table 2: Comparison with Carcinogenic HAAs
| Compound | Core Structure | Substituents | Bioactivity |
|---|---|---|---|
| Target Compound | Imidazo[4,5-b]quinoxaline | 4-nitrophenyl, THF-methyl | Not reported (pharmaceutical focus) |
| MeIQx | Imidazo[4,5-f]quinoxaline | 3,8-dimethyl, amino | Carcinogenic (2A classification by IARC) |
| PhIP | Imidazo[4,5-b]pyridine | 1-methyl, 6-phenyl | Carcinogenic, mutagenic |
- Synthetic Utility : Unlike food-derived HAAs, the target compound’s nitro group may facilitate further chemical modifications (e.g., reduction to amines) for drug development .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation of aromatic amines with carbonyl derivatives. For example, analogous imidazo[4,5-b]quinoxaline derivatives are synthesized by reacting 6,7-dichloro-5,8-quinoxalinedione with substituted amines under reflux conditions in polar aprotic solvents (e.g., DMSO) . The tetrahydrofuran (THF) moiety is introduced via alkylation or nucleophilic substitution, often requiring protective groups (e.g., tert-butyldimethylsilyl) to prevent side reactions .
- Key Considerations : Optimize reaction time (3–24 hours) and temperature (80–160°C) to balance yield and purity. Purification via preparative HPLC is recommended for isolating stereoisomers .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, the tetrahydrofuran methyl group typically shows signals at δ 3.5–4.5 ppm (¹H) and δ 60–80 ppm (¹³C) .
- X-ray Crystallography : Use SHELXL for refining crystal structures. The program handles high-resolution data and twinning, critical for resolving complex heterocyclic systems .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~420–450 g/mol for analogous compounds) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodology :
- Standardize starting materials (e.g., purity >95% for nitroaryl precursors).
- Monitor reaction progress via TLC or LC-MS.
- Document solvent ratios (e.g., DCM:MeOH for column chromatography) and drying conditions (e.g., Na₂SO₄ vs. MgSO₄) to minimize batch variations .
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DNA (e.g., intercalation with GC/GC base pairs). Interaction energies < -8 kcal/mol suggest strong binding .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with cytotoxicity data from analogous imidazoquinoxalines .
Q. How can contradictions in cytotoxicity data across cell lines be resolved?
- Case Study : A related compound, 2-methyl-4,9-dihydro-1-(4-bromophenyl)-1H-imidazo[4,5-g]quinoxaline-4,9-dione, showed IC₅₀ = 1.30 µM in gastric adenocarcinoma (MKN 45) but was inactive in lung (PC 14) and colon (205) cancers.
- Methodology :
- Validate cell line-specific uptake mechanisms (e.g., transporter expression via qPCR).
- Perform metabolomic profiling to identify activation/inactivation pathways (e.g., cytochrome P450-mediated glucuronidation) .
Q. What experimental designs optimize stereochemical control during synthesis?
- Methodology :
- Chiral Auxiliaries : Use (R)- or (S)-tetrahydrofuran derivatives to direct stereochemistry at the methyl group .
- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) for enantioselective C–N bond formation .
Q. How do structural modifications influence metabolic stability?
- Methodology :
- In Vitro Metabolism : Incubate the compound with human hepatocytes and analyze metabolites via LC-MS/MS. Look for N-glucuronidation (common in imidazo[4,5-b]quinoxalines) .
- CYP Inhibition Assays : Test interactions with CYP1A2, a key enzyme in metabolizing nitroaromatic compounds .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
